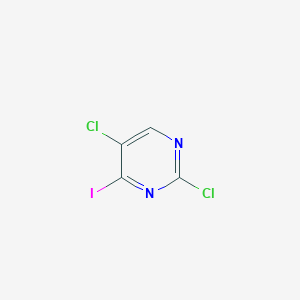![molecular formula C9H8N2O3 B6282322 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1467376-70-0](/img/new.no-structure.jpg)
6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
準備方法
The synthesis of 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate aldehydes with aminopyridines under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method employs oxidizing agents to couple the imidazole and pyridine rings.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions: These reactions introduce amino and hydroxyl groups into the imidazopyridine scaffold.
Industrial production methods often involve continuous flow systems to enhance the efficiency and scalability of the synthesis .
化学反応の分析
6-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazopyridine scaffold can undergo substitution reactions with various electrophiles and nucleophiles.
Radical Reactions: These reactions involve the formation of radicals that can further react to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles . Major products formed from these reactions include substituted imidazopyridines, carboxylic acids, and alcohols .
科学的研究の応用
6-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the prenylation of Rab11A, a small GTPase involved in vesicle trafficking . This inhibition disrupts cellular processes and can lead to cell death, making it a potential anticancer agent .
類似化合物との比較
6-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazopyridine derivatives such as:
Zolpidem: A well-known sedative-hypnotic used for the treatment of insomnia.
Alpidem: An anxiolytic agent with a similar imidazopyridine scaffold.
Saripidem: Another sedative-hypnotic with structural similarities.
The uniqueness of this compound lies in its hydroxymethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazopyridine derivatives .
特性
CAS番号 |
1467376-70-0 |
|---|---|
分子式 |
C9H8N2O3 |
分子量 |
192.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



